molecular formula C13H27ClN4O3S B1317328 H-Gly-Leu-Met-Nh2 HCl CAS No. 40297-96-9

H-Gly-Leu-Met-Nh2 HCl

Cat. No. B1317328
CAS RN: 40297-96-9
M. Wt: 354.9 g/mol
InChI Key: MBMAGTQNPFSIDF-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Leu-Met-Nh2 HCl, also known as Gly-Leu-Met-NH2 HCl, is a tripeptide composed of glycine, L-leucine, and L-methioninamide joined in sequence by peptide linkages . It is a C-terminal fragment of substance P and is functionally related to glycine, L-leucine, and L-methioninamide .


Molecular Structure Analysis

The molecular formula of H-Gly-Leu-Met-Nh2 HCl is C13H27ClN4O3S . The molecular weight is 318.44 g/mol . The IUPAC name is (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide .

Scientific Research Applications

Synthesis and Biological Activity of Peptides

The compound H-Gly-Leu-Met-NH2 HCl is studied within the context of synthesizing eledoisin-like depsipeptides, aimed at understanding the relationship between peptide structure and biological activity. Research indicated that specific analogs of this compound show substantial biological activity, suggesting the critical role of the peptide backbone in determining function. The synthesis approach involved replacing certain amino acids with α-hydroxy acids to compare biological activities, revealing insights into the structural requirements for hypotensive activity (Sugano et al., 1973).

Conformational Studies

Another research application involves conformational analysis and synthesis of analogs, like replacing the peptide bond in Pro-Leu-Gly-NH2 with a CH2-NH function to explore the effects on the molecule's conformation. This study sheds light on how modifications to the peptide bond can impact the biological activity and toxicity, providing a foundation for understanding peptide structure-activity relationships (Vander Elst et al., 2009).

Neuropeptide Research

H-Gly-Leu-Met-NH2 HCl is also relevant in the study of neuropeptides and their biological implications. Research on brain neuropeptides that modulate the action of morphine isolated peptides that share structural similarities with H-Gly-Leu-Met-NH2 HCl, illustrating the compound's relevance in understanding the mechanisms of pain modulation and the potential therapeutic applications of neuropeptide research (Yang et al., 1985).

Peptide Aggregation and Conformation

Studies on melanostatin and related peptides, including the analysis of their aggregation and conformation in various solvents, utilize analogs similar to H-Gly-Leu-Met-NH2 HCl. These studies provide insight into how peptides interact at the molecular level, revealing the conditions under which peptides like melanostatin aggregate and adopt specific conformations, which is crucial for understanding their biological functions and the design of peptide-based therapeutics (Higashijima et al., 1978).

Mechanism of Action

Target of Action

H-Gly-Leu-Met-Nh2 HCl is a C-terminal tripeptide of Substance P . The primary targets of this compound are the neurokinin receptors , specifically the neurokinin-1 receptor (NK1R) . These receptors are G protein-coupled receptors that play a crucial role in various physiological functions, including inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .

Mode of Action

The compound interacts with its targets, the neurokinin receptors, to initiate and activate signaling pathways involved in various biological processes . The biological actions of Substance P, the parent compound of H-Gly-Leu-Met-Nh2 HCl, are mainly mediated through NK1R . This interaction triggers a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . It also plays a role in the activation of ERK1/2, JNK, and Akt signaling pathways, thereby leading to cell proliferation and invasion .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It contributes to triggering a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in various processes . It also induces MMP-2 and MMP-14 expression, leading to cell proliferation and invasion .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMAGTQNPFSIDF-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Leu-Met-Nh2 HCl

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